molecular formula C4H10Cl2N6 B7852721 Pyrimidine-2,4,5,6-tetraamine dihydrochloride CAS No. 52980-67-3

Pyrimidine-2,4,5,6-tetraamine dihydrochloride

Cat. No.: B7852721
CAS No.: 52980-67-3
M. Wt: 213.07 g/mol
InChI Key: BKYYVSKCYPCEAU-UHFFFAOYSA-N
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Description

Pyrimidine-2,4,5,6-tetraamine dihydrochloride: is a chemical compound with the molecular formula C4H10Cl2N6 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in scientific research, particularly in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of pyrimidine with an excess of ammonia in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution of hydrogen atoms with amino groups at the 2, 4, 5, and 6 positions of the pyrimidine ring.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis process but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: The amino groups on the pyrimidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of this compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Chemistry: Pyrimidine-2,4,5,6-tetraamine dihydrochloride is used as a building block in the synthesis of more complex organic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is utilized in biological research to study the effects of pyrimidine analogs on cellular processes. It is also used in the development of nucleotide analogs for genetic studies.

Medicine: . Its derivatives are being investigated for their therapeutic properties.

Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which pyrimidine-2,4,5,6-tetraamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interfere with nucleotide synthesis or function as enzyme inhibitors. The molecular targets and pathways involved vary based on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

  • Cytosine: A pyrimidine derivative with similar biological activity.

  • Thymine: Another pyrimidine derivative used in nucleotide synthesis.

  • Uracil: A pyrimidine derivative found in RNA.

Uniqueness: Pyrimidine-2,4,5,6-tetraamine dihydrochloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industry.

Properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYYVSKCYPCEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494393
Record name Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39944-62-2, 52980-67-3
Record name Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039944622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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